Dimethyl-(6-pyrrolidin-2-yl-pyridin-2-yl)-amine hydrochloride
Overview
Description
Dimethyl-(6-pyrrolidin-2-yl-pyridin-2-yl)-amine hydrochloride is a useful research compound. Its molecular formula is C11H18ClN3 and its molecular weight is 227.73 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
- Structural Analysis : Research by Șahin et al. (2010) focused on the synthesis and characterization of a similar compound, 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine. This study highlighted the importance of intermolecular hydrogen bonds in forming a stable crystal structure, which is relevant for understanding similar compounds like Dimethyl-(6-pyrrolidin-2-yl-pyridin-2-yl)-amine hydrochloride (Șahin et al., 2010).
Novel Multicomponent Synthesis
- Catalysis and Synthesis : Fahime Rahmani et al. (2018) conducted a study on the efficient synthesis of pyridine-pyrimidines, which might be relevant for understanding the synthesis pathways of this compound. This research emphasized the use of innovative catalysts in the synthesis process, showcasing advanced techniques in organic synthesis (Rahmani et al., 2018).
Advanced Pharmaceutical Applications
- Drug Development : Niedrich et al. (1986) explored the synthesis of complex compounds for pharmaceutical applications. This research is significant for understanding the potential of compounds like this compound in drug development, particularly in creating compounds with specific therapeutic properties (Niedrich et al., 1986).
Photophysical and Electrochemical Properties
- Optical and Electronic Properties : Palion-Gazda et al. (2019) studied the thermal, redox, UV–Vis absorption, and emission properties of related heterocyclic compounds. This research provides insights into the potential applications of this compound in fields like optoelectronics and sensing, due to its structural similarities (Palion-Gazda et al., 2019).
Catalysis and Polymerization
- Ethylene Polymerization : Obuah et al. (2014) investigated the catalytic activity of nickel complexes with pyrazolylamine ligands in the oligomerization and polymerization of ethylene. The findings of this study might be extrapolated to understand the catalytic potential of this compound in similar reactions (Obuah et al., 2014).
Properties
IUPAC Name |
N,N-dimethyl-6-pyrrolidin-2-ylpyridin-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.ClH/c1-14(2)11-7-3-5-10(13-11)9-6-4-8-12-9;/h3,5,7,9,12H,4,6,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPNVCOXMCCYIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=N1)C2CCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909309-54-1 | |
Record name | 2-Pyridinamine, N,N-dimethyl-6-(2-pyrrolidinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1909309-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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